molecular formula C17H14N2O6S B508477 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide CAS No. 452326-80-6

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide

Cat. No. B508477
CAS RN: 452326-80-6
M. Wt: 374.4g/mol
InChI Key: MBVMKFVQGGAPBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C17H14N2O6S and its molecular weight is 374.4g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Enzyme Inhibitory Potential

Research has explored the synthesis of sulfonamides containing benzodioxane and acetamide moieties, including N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide, for their enzyme inhibitory potential. These compounds have been found to exhibit substantial inhibitory activity against yeast α-glucosidase and weak activity against acetylcholinesterase (AChE), suggesting potential therapeutic applications in diabetes and neurodegenerative diseases (Abbasi et al., 2019).

Antibacterial Applications

Several studies have synthesized and tested N-substituted sulfonamides bearing the benzodioxane moiety for their antibacterial potential. These compounds have shown potent therapeutic potential against various Gram-negative and Gram-positive bacterial strains, indicating their usefulness as antibacterial agents (Abbasi et al., 2016).

Antidiabetic Agents

Research has focused on synthesizing a series of new acetamides with the benzodioxin-6-yl(phenylsulfonyl)amino moiety and evaluating their anti-diabetic potentials. These compounds have demonstrated weak to moderate inhibitory activities against α-glucosidase enzyme, indicating their potential use in the management of type-2 diabetes (Abbasi et al., 2023).

Antitumor Activity

Studies have also been conducted on N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives, investigating their antitumor activity in vitro against various human tumor cell lines. Some compounds in this category were found to have considerable anticancer activity against specific cancer cell lines (Yurttaş et al., 2015).

Antioxidant and Anti-inflammatory Properties

Research involving novel N-(4-aryl-1,3-thiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides and N-(1,3-benzothiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamide derivatives has shown promising results in terms of antioxidant and anti-inflammatory activities. These compounds have exhibited good efficacy in various assays, pointing towards their potential therapeutic use in conditions involving oxidative stress and inflammation (Koppireddi et al., 2013).

properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O6S/c20-16(18-11-5-6-13-14(9-11)25-8-7-24-13)10-19-17(21)12-3-1-2-4-15(12)26(19,22)23/h1-6,9H,7-8,10H2,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBVMKFVQGGAPBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)CN3C(=O)C4=CC=CC=C4S3(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.